Head-to-Head LogP Comparison: Trifluoromethyl Alkynyl Ester vs. Trifluoromethyl Alkenyl Ester
The target compound (alkyne CAS 537034-30-3) exhibits a calculated LogP of 0.81577 [1], while the structurally closest alkene analog, methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS 117015-45-9), has a calculated LogP of 1.02890 . The alkyne-bearing compound is 0.21 LogP units less lipophilic despite having two fewer hydrogen atoms (C₇H₇F₃O₃, MW 196.12 vs. C₇H₉F₃O₃, MW 198.14). This lower LogP translates to measurably improved aqueous solubility and different membrane partitioning behavior in assay systems [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.81577 |
| Comparator Or Baseline | Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (alkene analog): LogP 1.02890 |
| Quantified Difference | ΔLogP = -0.21 (target more hydrophilic) |
| Conditions | Calculated via FoldamerDB (DMSO-d6 or CDCl3 NMR-validated structure input) and public database (Chem960) |
Why This Matters
A LogP shift of >0.2 units is meaningful in medicinal chemistry lead optimization where balance between membrane permeability and aqueous solubility is critical, making the alkyne ester a more suitable candidate for applications requiring lower lipophilicity.
- [1] FoldamerDB. Foldamer entry for α-trifluoromethyl-α-hydroxy acid conjugate; small molecule CAS 537034-30-3. Calculated LogP 0.81577. View Source
